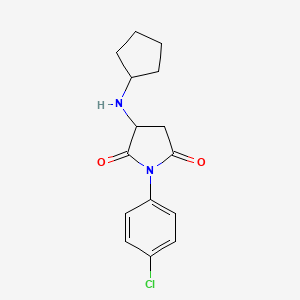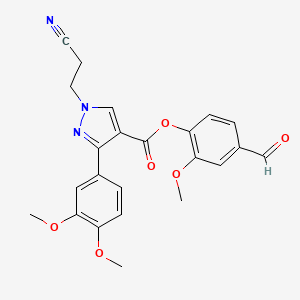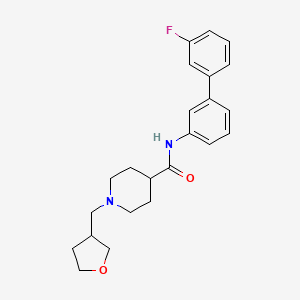![molecular formula C16H18N2O3S2 B5158551 1-[(5-methyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5158551.png)
1-[(5-methyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-methyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It has been found to be particularly effective in targeting B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mécanisme D'action
1-[(5-methyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the signaling pathways that regulate B-cell proliferation and survival. By inhibiting BTK, 1-[(5-methyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine prevents the activation of downstream signaling pathways and induces apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
1-[(5-methyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine has been shown to have potent anti-tumor activity in preclinical models of CLL and NHL. It has also been found to have favorable pharmacokinetic properties, with good oral bioavailability and a long half-life. In addition, 1-[(5-methyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine has been found to be well-tolerated in preclinical studies, with no significant toxicity observed.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[(5-methyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine is its potent anti-tumor activity in preclinical models of CLL and NHL. It has also been found to be effective in combination with other drugs, which could potentially increase its efficacy in the treatment of B-cell malignancies. However, one limitation of 1-[(5-methyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for the development of 1-[(5-methyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine. One potential direction is the testing of 1-[(5-methyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine in clinical trials for the treatment of CLL and NHL. Another direction is the investigation of 1-[(5-methyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine in combination with other drugs, such as venetoclax and rituximab. Additionally, the development of 1-[(5-methyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine analogs with improved pharmacokinetic properties and potency could also be explored. Finally, the investigation of 1-[(5-methyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine in other types of cancer, such as solid tumors, could also be an interesting avenue of research.
Méthodes De Synthèse
The synthesis of 1-[(5-methyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine involves several steps, including the reaction of 5-methyl-3-thiophene carboxylic acid with thionyl chloride to form 5-methyl-3-thienyl chloride. This compound is then reacted with piperazine to form 1-(5-methyl-3-thienyl)piperazine. The final step involves the reaction of 1-(5-methyl-3-thienyl)piperazine with phenylsulfonyl chloride to form 1-[(5-methyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine.
Applications De Recherche Scientifique
1-[(5-methyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine has been extensively studied for its potential use in the treatment of B-cell malignancies. In preclinical studies, it has been found to be highly effective in inhibiting the growth and survival of CLL and NHL cells. It has also been shown to be effective in combination with other drugs, such as venetoclax and rituximab.
Propriétés
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-(5-methylthiophen-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-13-11-14(12-22-13)16(19)17-7-9-18(10-8-17)23(20,21)15-5-3-2-4-6-15/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBSMXRAMDEQSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylthiophen-3-yl)[4-(phenylsulfonyl)piperazin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-N-propylbenzamide](/img/structure/B5158472.png)
![1-{4-[4-(9-anthrylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5158477.png)

![N-(3-chloro-4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B5158510.png)

![3-chloro-N-cyclopentyl-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5158532.png)
![allyl 2-[(2-methoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5158534.png)
![4-butoxy-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5158538.png)
![2-(3-methylphenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5158543.png)
![3-benzyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5158552.png)
![4-[(4-benzyl-1-piperidinyl)carbonothioyl]-N,N-dimethylaniline](/img/structure/B5158553.png)

![2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B5158564.png)
![1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-piperidinol](/img/structure/B5158576.png)